![molecular formula C13H12ClNO3 B1361013 (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-18-5](/img/structure/B1361013.png)
(4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one
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Overview
Description
Scientific Research Applications
Green Synthesis Methods
A significant aspect of the scientific applications of isoxazol-5(4H)-one derivatives, including (4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one, lies in their synthesis. Studies have focused on developing green and efficient synthesis methods for these compounds. For example, Pourmousavi et al. (2018) highlighted a water-based synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives, emphasizing the environmental friendliness and high yields of this method (Pourmousavi et al., 2018). Similarly, Kiyani and Mosallanezhad (2018) described an eco-friendly synthesis using sulfanilic acid, noting the absence of hazardous solvents (Kiyani and Mosallanezhad, 2018).
Crystallographic and Theoretical Studies
Another area of interest is the crystallographic and theoretical analysis of these compounds. Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds, providing insights into their molecular geometry and vibrational frequencies (Brancatelli et al., 2011).
Applications in Organic Chemistry and Bioactivity
The role of these compounds in organic chemistry, particularly as precursors for other organic compounds, is noteworthy. Research by Badiger et al. (2022) on the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones in an eco-friendly manner has implications for the development of new drug-like candidates, showcasing their potential bioactivity (Badiger et al., 2022).
Novel Synthesis Methods and Photoredox Catalysis
Explorations into novel synthesis methods and the use of photoredox catalysis have been conducted. Sampaio et al. (2023) investigated the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, leading to compounds with larvicidal activity (Sampaio et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-17-12-6-4-3-5-9(12)7-10-11(8-14)15-18-13(10)16/h3-7H,2,8H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUXAGLTOHCTB-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(2-ethoxybenzylidene)isoxazol-5(4H)-one |
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